molecular formula C12H12ClN3OS B2631087 4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one CAS No. 2320723-34-8

4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one

Cat. No.: B2631087
CAS No.: 2320723-34-8
M. Wt: 281.76
InChI Key: RNXNCLXXPLTTIH-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one is a heterocyclic compound that contains a triazine ring

Preparation Methods

The synthesis of 4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-chlorophenylacetonitrile with methyl isothiocyanate in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Scientific Research Applications

4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-8-11(17)16(12(18)15-14-8)7-6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXNCLXXPLTTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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